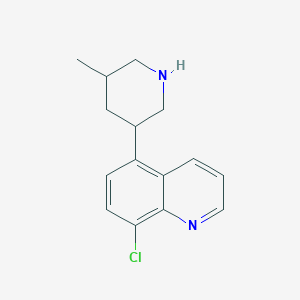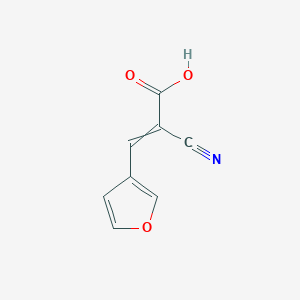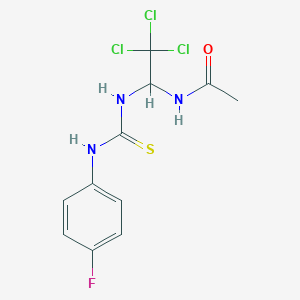![molecular formula C12H8N2O3 B11714504 6,7-Diaminobenzo[de]isochromene-1,3-dione](/img/structure/B11714504.png)
6,7-Diaminobenzo[de]isochromene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Diaminobenzo[de]isochromene-1,3-dione is a chemical compound known for its unique structure and properties It belongs to the class of benzo[de]isochromene derivatives, which are characterized by a fused ring system containing both benzene and isochromene moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diaminobenzo[de]isochromene-1,3-dione typically involves the nitration of benzo[de]isochromene-1,3-dione followed by reduction to introduce the amino groups. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitro compound is then reduced using a suitable reducing agent such as tin(II) chloride in hydrochloric acid to yield the desired diamino derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 6,7-Diaminobenzo[de]isochromene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can further modify the amino groups, leading to the formation of corresponding amines or hydrazines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines or hydrazines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
6,7-Diaminobenzo[de]isochromene-1,3-dione has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for the development of new materials.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules and ions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6,7-Diaminobenzo[de]isochromene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a chemosensor, where it binds to target molecules and undergoes a change in its fluorescence properties. This interaction is often mediated by photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) mechanisms . Additionally, the compound’s amino groups can form hydrogen bonds with biological molecules, influencing their activity and function.
類似化合物との比較
6,7-Dinitrobenzo[de]isochromene-1,3-dione: A precursor in the synthesis of the diamino derivative.
6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione: A structurally related compound with different functional groups.
6,7-Dibromo-1H,3H-benzo[de]isochromene-1,3-dione: Another derivative with bromine substituents.
Uniqueness: 6,7-Diaminobenzo[de]isochromene-1,3-dione is unique due to its dual amino groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential as a chemosensor make it a valuable compound in scientific research.
特性
分子式 |
C12H8N2O3 |
|---|---|
分子量 |
228.20 g/mol |
IUPAC名 |
8,10-diimino-3-oxatricyclo[7.3.1.05,13]trideca-1,4,6,9(13),11-pentaene-2,4-diol |
InChI |
InChI=1S/C12H8N2O3/c13-7-3-1-5-9-6(12(16)17-11(5)15)2-4-8(14)10(7)9/h1-4,13-16H |
InChIキー |
DBKDFUBAQFRYHF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=N)C2=C3C1=C(OC(=C3C=CC2=N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3-iodobenzamide](/img/structure/B11714440.png)

![6-(2-Methylpropanoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11714448.png)



![3-methyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11714469.png)



![[3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-yl]methanol](/img/structure/B11714496.png)
